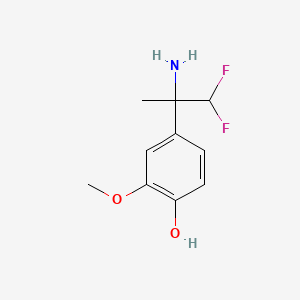
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is a chemical compound with a unique structure that includes an amino group, two fluorine atoms, and a methoxyphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methoxyphenol with a difluoropropane derivative under controlled conditions to introduce the difluoropropan-2-yl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Applications De Recherche Scientifique
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the difluoropropan-2-yl group can enhance the compound’s stability and binding affinity. The methoxyphenol group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Amino-1,1-difluoropropan-2-yl)-3-methoxyphenol
- 4-(2-Amino-1,1-difluoropropan-2-yl)-2-ethoxyphenol
- 4-(2-Amino-1,1-difluoropropan-2-yl)-2-hydroxyphenol
Uniqueness
4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13F2NO2 |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
4-(2-amino-1,1-difluoropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H13F2NO2/c1-10(13,9(11)12)6-3-4-7(14)8(5-6)15-2/h3-5,9,14H,13H2,1-2H3 |
Clé InChI |
MYEKTLPZJVGUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)OC)(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
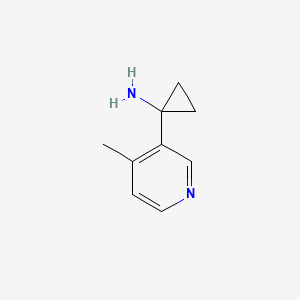
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
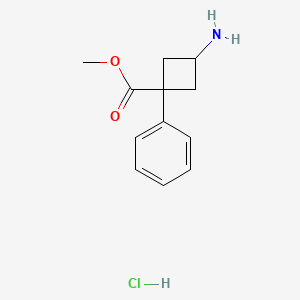

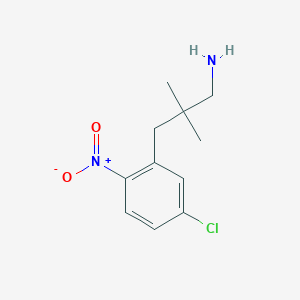
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)

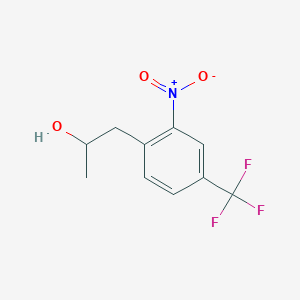
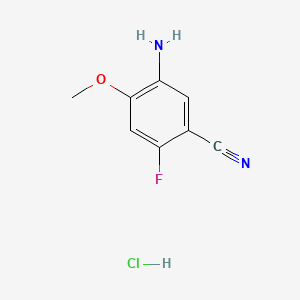
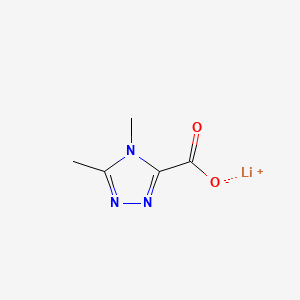
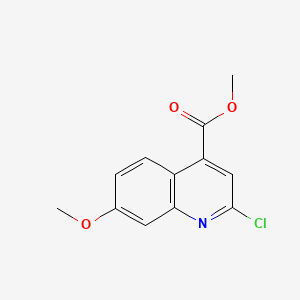
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
